2-Nitroethyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroethyl nitrate is an organic compound with the molecular formula C₂H₄N₂O₅This compound is characterized by the presence of both nitro and nitrate ester functional groups, making it a unique and interesting subject for chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-nitroethyl nitrate typically involves the nitration of ethanol. One common method is the reaction of ethanol with a mixture of nitric acid and sulfuric acid. This process requires careful control of temperature and reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the optimal conditions for the nitration reaction, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitroethyl nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield compounds such as 2-aminoethyl nitrate.
Substitution: The nitro and nitrate groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Various nucleophiles can be used to substitute the nitro or nitrate groups under controlled conditions.
Major Products
The major products formed from these reactions include various nitro and nitrate derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
2-Nitroethyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitro and nitrate compounds.
Industry: It is used in the production of energetic materials and propellants
Wirkmechanismus
The mechanism of action of 2-nitroethyl nitrate involves the release of nitric oxide (NO) upon decomposition. This NO can then interact with various molecular targets, including soluble guanylate cyclase, leading to the production of cyclic GMP. This pathway is crucial for its effects on vascular smooth muscle relaxation and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroglycerin: Another nitrate ester with similar properties and applications.
Isosorbide dinitrate: Used in medical applications for its vasodilatory effects.
Isosorbide-5-mononitrate: Similar to isosorbide dinitrate but with different pharmacokinetics.
Eigenschaften
CAS-Nummer |
4528-34-1 |
---|---|
Molekularformel |
C2H4N2O5 |
Molekulargewicht |
136.06 g/mol |
IUPAC-Name |
2-nitroethyl nitrate |
InChI |
InChI=1S/C2H4N2O5/c5-3(6)1-2-9-4(7)8/h1-2H2 |
InChI-Schlüssel |
FRXFYZJACNONHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.